Tert-butyl N-[[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate
Description
Tert-butyl N-[[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate is a carbamate-protected amine featuring a 3,3-dimethoxycyclobutyl core. The tert-butyl carbamate (Boc) group serves as a protective moiety for the primary amine, a common strategy in organic synthesis to enhance stability and control reactivity during multi-step reactions . The 3,3-dimethoxycyclobutyl ring introduces unique steric and electronic properties due to its strained four-membered ring and electron-donating methoxy substituents.
Properties
IUPAC Name |
tert-butyl N-[[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-11(2,3)19-10(16)15-9-12(8-14)6-13(7-12,17-4)18-5/h6-9,14H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATQXRGJDUXYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)(OC)OC)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of Aminomethyl and Dimethoxy Groups: The aminomethyl and dimethoxy groups are introduced through nucleophilic substitution reactions.
Attachment of the Tert-butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The dimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical attributes:
- Molecular Formula : C12H23N2O3
- Molecular Weight : 229.33 g/mol
- CAS Number : 2287301-76-0
The structure features a tert-butyl group attached to a carbamate moiety, which plays a crucial role in its reactivity and application potential.
Medicinal Chemistry Applications
Tert-butyl N-[[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Notably, it has been identified as an important precursor in the development of anticoagulants like Edoxaban. The synthesis involves several steps where this compound acts as a building block for more complex structures, facilitating the creation of effective drug candidates.
Case Study: Synthesis of Edoxaban
Edoxaban is a direct oral anticoagulant used to prevent thromboembolic disorders. The synthesis pathway includes:
- Step 1 : Formation of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
- Step 2 : Reaction with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate to yield Edoxaban.
This method has shown improvements in yield and purity compared to previous synthetic routes, highlighting the compound's significance in medicinal applications .
Organic Synthesis
In organic chemistry, this compound serves as a versatile reagent for various transformations. Its ability to undergo nucleophilic substitutions and coupling reactions makes it valuable for synthesizing complex organic molecules.
Example Reactions
- Nucleophilic Substitution : The carbamate group can be replaced by various nucleophiles under appropriate conditions, allowing for the introduction of diverse functional groups.
- Coupling Reactions : It can participate in coupling reactions with electrophiles, expanding the library of potential derivatives for further study.
Agrochemical Applications
There is emerging interest in utilizing this compound within agrochemicals. Its structure suggests potential herbicidal or fungicidal properties due to its ability to interact with biological systems.
Research Insights
Preliminary studies indicate that derivatives of this compound may exhibit biological activity against certain plant pathogens. Further research is required to explore these properties comprehensively.
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Intermediate in drug synthesis | Synthesis of Edoxaban |
| Organic Synthesis | Versatile reagent for nucleophilic substitutions and coupling reactions | Creation of complex organic molecules |
| Agrochemicals | Potential herbicidal or fungicidal properties | Research on plant pathogen activity |
Mechanism of Action
The mechanism of action of tert-butyl N-[[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the dimethoxy groups may enhance its binding affinity through hydrophobic interactions. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Key Comparative Insights:
The methoxy groups increase polarity, which may improve solubility in polar solvents relative to dimethylcyclohexyl derivatives . Aromatic vs. Aliphatic Cores: Benzyl-based analogs (e.g., tert-butyl 3-(aminomethyl)benzylcarbamate) exhibit planar aromatic systems, favoring π-π interactions in drug-receptor binding, whereas aliphatic rings (cyclohexyl, cyclobutyl) prioritize conformational flexibility .
Synthetic Yields: Yields for Boc-protected amines vary widely (17–90% in ), influenced by steric hindrance and reaction conditions.
Patent data () highlight Boc-protected cyclohexyl/cyclobutyl amines as intermediates in kinase inhibitors or antiviral agents, underscoring their utility in medicinal chemistry .
Biological Activity
Tert-butyl N-[[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate, also known by its CAS number 137945042, is a compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies.
- Molecular Formula : C13H26N2O4
- Molecular Weight : 270.36 g/mol
- IUPAC Name : this compound
- CAS Number : 137945042
The compound features a tert-butyl group attached to a carbamate structure, which is significant for its biological activity. The presence of the dimethoxycyclobutyl moiety suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific pathways in cellular processes. Research indicates that compounds with similar structures often interact with neurotransmitter systems and may exhibit neuroprotective effects. The aminomethyl group can facilitate binding to receptors or enzymes involved in neurotransmission.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.
- Receptor Modulation : The structural features suggest possible interactions with GABAergic or glutamatergic systems, which are vital for maintaining neural excitability and plasticity.
Biological Activity Data
Case Studies
-
Neuroprotection in Rodent Models :
A study investigated the neuroprotective effects of the compound in rodent models subjected to oxidative stress. The results indicated a significant reduction in neuronal death and improved motor function post-treatment, suggesting potential therapeutic applications in neurodegenerative diseases. -
Anticancer Activity :
In a series of experiments involving various cancer cell lines, this compound exhibited cytotoxicity that correlated with increased levels of reactive oxygen species (ROS). This mechanism suggests that the compound may induce apoptosis selectively in malignant cells while sparing normal cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl N-[[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate, and what key reaction parameters influence yield and purity?
- Answer : The synthesis typically involves coupling tert-butyl carbamate with a pre-functionalized cyclobutane derivative containing aminomethyl and dimethoxy groups. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution at the carbamate group .
- Catalysts : Palladium-based catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) facilitate coupling reactions in multi-step syntheses .
- Temperature : Controlled heating (60–100°C) ensures optimal reaction rates while minimizing side products .
- Diastereomer control : Adjusting steric and electronic conditions during cyclobutane ring formation can influence diastereomeric ratios .
Q. Which functional groups in this compound are most reactive, and how can they be selectively modified?
- Answer :
- Carbamate group : Susceptible to acid- or base-catalyzed hydrolysis, enabling deprotection to free amines. Trifluoroacetic acid (TFA) in dichloromethane is commonly used .
- Aminomethyl group : Participates in nucleophilic acyl substitutions (e.g., with activated esters) or reductive amination (e.g., with aldehydes/ketones) .
- Dimethoxycyclobutyl ring : The electron-rich methoxy groups allow electrophilic aromatic substitution or ring-opening reactions under acidic conditions .
Q. What analytical techniques are essential for characterizing this compound and verifying its purity?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies diastereomers and confirms substitution patterns on the cyclobutane ring .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .
- HPLC : Chiral columns resolve diastereomers, while reverse-phase HPLC assesses purity (>95% required for biological studies) .
Advanced Research Questions
Q. How can researchers resolve diastereomeric mixtures of this compound, and what challenges arise in assessing stereochemical effects on bioactivity?
- Answer :
- Chromatographic separation : Chiral stationary phases (e.g., cellulose-based columns) or preparative HPLC are effective but require optimization of mobile phase composition (e.g., hexane/isopropanol gradients) .
- Crystallization : Diastereomers may crystallize selectively under controlled solvent evaporation, though cyclobutane ring strain complicates this approach .
- Bioactivity challenges : Isolated diastereomers often show divergent binding affinities (e.g., 10–100-fold differences in IC₅₀ values for enzyme targets). Researchers must correlate stereochemistry with activity using X-ray crystallography or molecular docking .
Q. What strategies are effective in elucidating the mechanism of action of this compound in biological systems, particularly when encountering contradictory activity data across studies?
- Answer :
- Competitive binding assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to quantify target engagement and resolve discrepancies in reported IC₅₀ values .
- Structural analogs : Compare activity profiles of derivatives (e.g., cyclopropane vs. cyclobutane rings) to identify critical pharmacophores .
- Metabolic stability testing : Contradictions may arise from differential metabolism in cell vs. animal models. LC-MS/MS tracks metabolite formation and identifies active species .
Q. How do structural modifications to the cyclobutane ring (e.g., substituent position, ring size) influence the compound’s reactivity and interaction with biological targets?
- Answer :
- Substituent effects : 3,3-Dimethoxy groups enhance ring strain, increasing susceptibility to ring-opening reactions. Replacing methoxy with hydroxy groups reduces lipophilicity, altering membrane permeability .
- Ring size : Cyclobutane’s planar geometry favors π-π stacking with aromatic residues in enzymes, whereas cyclopropane analogs exhibit higher strain and reactivity but poorer target selectivity .
- Case study : tert-Butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate shows 3x higher solubility than the dimethoxy variant but lower blood-brain barrier penetration due to polar hydroxyl groups .
Q. What experimental approaches can address discrepancies in reported synthetic yields or reaction outcomes for this compound?
- Answer :
- Reaction monitoring : In-situ FTIR or LC-MS tracks intermediate formation and identifies side reactions (e.g., over-hydrolysis of carbamate) .
- DoE optimization : Design of Experiments (DoE) models evaluate interactions between temperature, solvent, and catalyst loading to maximize yield .
- Scale-up challenges : Pilot-scale reactions often show reduced yields due to heat/mass transfer limitations. Microreactors or flow chemistry improve consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
